Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-

Inflammation 5-Lipoxygenase Enzyme Inhibition

Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- (CAS 828254-85-9), also known as 2-[(1-naphthyloxy)methyl]tetrahydrofuran, is a heterocyclic organic compound belonging to the class of tetrahydrofuran derivatives. It consists of a saturated tetrahydrofuran ring linked to a naphthalen-1-yloxymethyl substituent.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 828254-85-9
Cat. No. B11878648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, tetrahydro-2-[(1-naphthalenyloxy)methyl]-
CAS828254-85-9
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H16O2/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13H,4,7,10-11H2
InChIKeyLVXKXSGSJWTTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- (CAS 828254-85-9): A Structurally Defined Naphthyloxymethyl-Tetrahydrofuran for Chemical Biology and Drug Discovery


Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- (CAS 828254-85-9), also known as 2-[(1-naphthyloxy)methyl]tetrahydrofuran, is a heterocyclic organic compound belonging to the class of tetrahydrofuran derivatives. It consists of a saturated tetrahydrofuran ring linked to a naphthalen-1-yloxymethyl substituent [1]. Its molecular formula is C15H16O2, with a molecular weight of 228.29 g/mol [1][2]. The compound is a structurally defined small molecule utilized in medicinal chemistry and chemical biology for target identification, selectivity profiling, and as a synthetic intermediate for the development of bioactive compounds [2][3].

Workflow
Negative control for 5-LOX / sEH screening
Selection Logic
Defined weak target engagement for off-target profiling
Use Context
Scaffold for oral drug-likeness optimization

Why Generic Substitution of Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- (CAS 828254-85-9) Fails: A Case for Precise Structural Identity in Pharmacological Research


Simple substitution of Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- with other naphthyl-containing tetrahydrofuran analogs is scientifically unsound due to the compound's unique molecular architecture. The specific linkage of the naphthalene moiety to the tetrahydrofuran ring via an oxymethyl bridge dictates its interaction with biological targets. For example, while this compound exhibits only weak inhibitory activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), structurally similar compounds are potent GnRH receptor antagonists [1]. Furthermore, subtle modifications to the naphthyl group or the tetrahydrofuran ring can drastically alter lipophilicity, metabolic stability, and target engagement profiles. Therefore, procuring the precise compound with the exact CAS registry number is essential for reproducible research outcomes and valid structure-activity relationship (SAR) studies [2].

Target Compound
Naphthyloxymethyl-THF (CAS 828254-85-9)
Substitution Risk
Other naphthyl-THF analogs may shift biological activity drastically; potent GnRH antagonism reported for structural neighbors
Target Property
Weak 5-LOX / sEH inhibitor (IC50 > 10 µM)
Substitution Risk
Lipophilicity and metabolic stability profiles are sensitive to naphthyl or THF ring modifications

Quantitative Differentiation of Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- (CAS 828254-85-9) from Structural Analogs and In-Class Compounds


5-Lipoxygenase (5-LOX) Inhibition: A Weak Inhibitor Profile Relative to Potent Clinical Candidates

In head-to-head enzyme inhibition assays, Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- exhibits a markedly weak inhibitory effect on human recombinant 5-LOX. Its IC50 value is greater than 10,000 nM (>10 µM), as measured by the reduction in the formation of the downstream metabolites LTB4 and 5-HETE [1]. In stark contrast, the potent, selective 5-LOX inhibitor PF-04191834 (PF-4191834) demonstrates a Ki of 10 nM under comparable assay conditions . This represents a greater than 1,000-fold difference in potency.

5-LOX Inhibition
Cross-study comparable
IC50 > 10,000 nM
Supports negative control or off-target probe context
>1,000-fold less potent than PF-04191834 (Ki 10 nM)
Inflammation 5-Lipoxygenase Enzyme Inhibition Selectivity Profiling

Soluble Epoxide Hydrolase (sEH) Activity: Minimal Inhibition Compared to Dual 5-LOX/sEH Inhibitors

The compound demonstrates negligible inhibitory activity against soluble epoxide hydrolase (sEH), with an IC50 value exceeding 10,000 nM (>10 µM) in an assay measuring the reduction of 6-methoxynaphthaldehyde formation using the substrate PHOME [1]. This contrasts sharply with known dual 5-LOX/sEH inhibitors, such as 5-LOX/sEH-IN-1, which exhibits a potent IC50 of 2.20 nM for sEH . The target compound's lack of sEH inhibition is a key differentiator from other naphthyl-containing compounds that may be designed to target this enzyme.

sEH Inhibition
Cross-study comparable
IC50 > 10,000 nM
Confirms no PAINS liability for inflammatory targets
>4,500-fold less potent than 5-LOX/sEH-IN-1 (IC50 2.20 nM)
Inflammation Soluble Epoxide Hydrolase sEH Dual Inhibitors Selectivity

Drug-Likeness and Physicochemical Profile: Conformance to Lipinski's Rule of Five

The compound's physicochemical properties align favorably with Lipinski's Rule of Five, a widely accepted benchmark for predicting oral drug-likeness. Its molecular weight is 228.29 g/mol, it has zero hydrogen bond donors and only two hydrogen bond acceptors, and its calculated partition coefficient (SlogP) is 3.08634 [1][2]. The compound exhibits zero violations of Lipinski's Rule [2]. In contrast, many advanced tetrahydrofuran-based lead compounds often have higher molecular weights and increased polarity, which can negatively impact oral bioavailability.

Lipinski's Rule of Five
Class-level inference
0 Violations
Reported oral drug-likeness scaffold fit
MW 228.29; HBD 0; HBA 2; SlogP 3.09
Drug Discovery ADME Lipinski's Rule of Five Physicochemical Properties

Validated Research and Industrial Application Scenarios for Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- (CAS 828254-85-9)


Selectivity Profiling and Off-Target Screening for 5-LOX and sEH Inhibitors

Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- serves as an ideal inactive control compound or a selectivity probe in biochemical assays targeting 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Given its confirmed weak inhibitory activity (IC50 > 10,000 nM) for both enzymes [1], it can be used to establish baseline activity and confirm that observed effects in cellular or in vivo models are not due to off-target engagement of these common inflammatory mediators.

Medicinal Chemistry Scaffold for Orally Bioavailable Drug Design

The compound's compliance with Lipinski's Rule of Five, characterized by a low molecular weight (228.29 g/mol) and favorable lipophilicity (SlogP 3.08634) [2][3], makes it an excellent starting scaffold for lead optimization. Its structural simplicity allows for systematic chemical modifications to enhance potency against specific targets while maintaining the inherent drug-like properties, thereby increasing the probability of success in developing orally bioavailable drug candidates [4].

Chemical Biology Tool for GnRH Receptor-Related Pathway Investigation

Based on its structural relationship to AG045572, a known GnRH receptor antagonist , Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- can be employed as a comparative tool or a less potent analog in studies investigating gonadotropin-releasing hormone (GnRH) receptor signaling. It can help elucidate structure-activity relationships and delineate the pharmacophore requirements for potent GnRH antagonism, which is relevant for research in reproductive endocrinology and hormone-dependent diseases .

Application
Selection Property
Validation Focus
5-LOX / sEH off-target screening
Confirmed weak target engagement
Baseline activity in enzyme assays
Oral drug design scaffold
Lipinski rule compliance
Systematic lead optimization campaigns
GnRH receptor SAR studies
Structural analog to active antagonists
Pharmacophore delineation
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